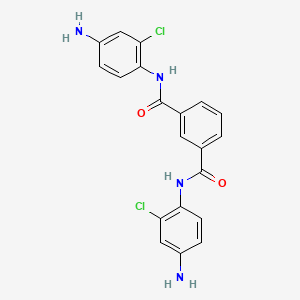![molecular formula C19H14N2O3 B5764031 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as MBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the interaction of the benzoxazole moiety with the target molecule. The furfurylamine moiety enhances the solubility and stability of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide, making it an ideal probe for various applications.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to exhibit low toxicity and high biocompatibility, making it an ideal probe for biological imaging. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has also been shown to exhibit antioxidant and anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and high biocompatibility. However, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has some limitations, such as its relatively high cost and limited commercial availability.
Orientations Futures
There are several future directions for N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide research, including the development of new synthesis methods to improve yield and reduce cost, the exploration of new applications in the fields of fluorescence sensing and biological imaging, and the investigation of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide's potential therapeutic applications. Additionally, the development of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide derivatives with improved properties may lead to the discovery of new probes with enhanced selectivity and sensitivity.
Méthodes De Synthèse
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the condensation of 2-aminobenzoxazole and 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then subjected to a reaction with furfurylamine to produce N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide. The yield of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Applications De Recherche Scientifique
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been extensively studied for its potential applications in various fields, including fluorescence sensing, organic light-emitting diodes, and biological imaging. In fluorescence sensing, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used as a probe for detecting metal ions due to its high selectivity and sensitivity. In organic light-emitting diodes, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been employed as a blue emitter due to its high quantum yield and stability. In biological imaging, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used as a fluorescent probe for imaging cancer cells due to its high affinity for cancer cells.
Propriétés
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-4-2-5-13(10-12)19-21-15-11-14(7-8-16(15)24-19)20-18(22)17-6-3-9-23-17/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBOIQSZDSCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)


![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)